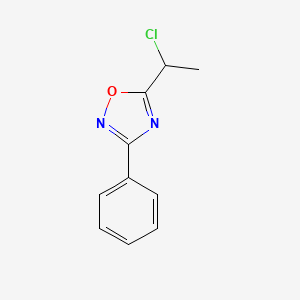

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole

Vue d'ensemble

Description

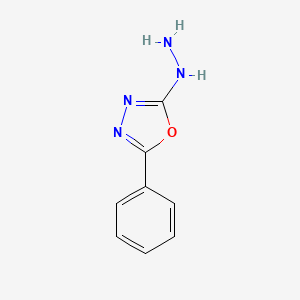

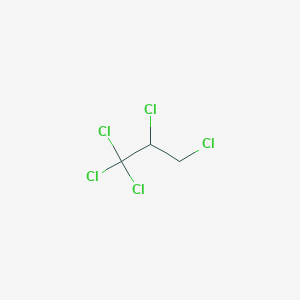

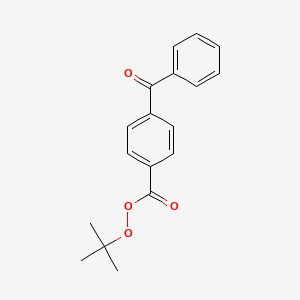

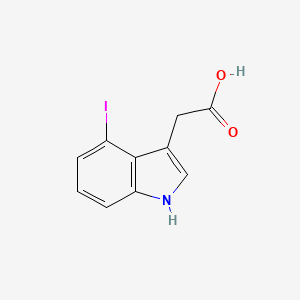

“5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic compound. It likely contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “5-(1-Chloroethyl)” part suggests a chloroethyl group attached to the 5th position of this ring, and “3-phenyl” indicates a phenyl group attached to the 3rd position .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an oxadiazole ring with a chloroethyl group and a phenyl group attached. The exact structure, including the positions and orientations of these groups, would depend on the specific synthesis process and the conditions under which the compound is analyzed .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the other reactants involved. The oxadiazole ring is a part of many biologically active compounds and could be involved in a variety of chemical reactions . The chloroethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the oxadiazole ring, the chloroethyl group, and the phenyl group) would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Capillary Electrophoresis in Drug Analysis

The compound finds application in capillary electrophoresis for the determination of multiple drugs of abuse in biological fluids. It is used for N-demethylation reactions, which is a critical step in the analytical process, enhancing the detection of various substances through native fluorescence and laser-induced fluorescence detection .

Miscibility with Organic Solvents

The compound’s miscibility with most organic solvents makes it a versatile reagent in various chemical reactions. Its ability to dissolve in different solvents without reacting or causing unwanted side reactions is beneficial in a wide range of chemical processes .

Mécanisme D'action

Mode of Action

Based on its structural similarity to other chloroformates, it is plausible that it could react with biological nucleophiles, such as amines or alcohols, present in proteins or other biomolecules . This could lead to modifications of these biomolecules and potentially alter their function .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of “5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole”. Given its potential reactivity with biological nucleophiles, it could potentially impact a wide range of biochemical pathways depending on the specific targets it interacts with .

Pharmacokinetics

Similar compounds with a piperazine moiety have been shown to have good oral bioavailability and sound pharmacokinetic profiles

Result of Action

The molecular and cellular effects of “5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole” are currently unknown. Given its potential reactivity with biological nucleophiles, it could potentially lead to modifications of proteins or other biomolecules, which could in turn alter cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole”. Factors such as pH, temperature, and the presence of other reactive species could potentially influence its reactivity and stability . Additionally, the biological environment (e.g., the presence of specific proteins or other biomolecules) could also influence its action and efficacy .

Orientations Futures

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .

Propriétés

IUPAC Name |

5-(1-chloroethyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWPNBHEEVRYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550009 | |

| Record name | 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole | |

CAS RN |

90772-88-6 | |

| Record name | 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole](/img/structure/B1626560.png)

![Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1626563.png)

![(6As)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride](/img/structure/B1626570.png)

![5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole](/img/structure/B1626572.png)